N,N'-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanediamide
Description
N,N’-BIS[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE is a complex organic compound featuring pyrrolidine and sulfonyl functional groups
Properties
Molecular Formula |
C24H30N4O6S2 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
N,N'-bis(4-pyrrolidin-1-ylsulfonylphenyl)butanediamide |
InChI |
InChI=1S/C24H30N4O6S2/c29-23(25-19-5-9-21(10-6-19)35(31,32)27-15-1-2-16-27)13-14-24(30)26-20-7-11-22(12-8-20)36(33,34)28-17-3-4-18-28/h5-12H,1-4,13-18H2,(H,25,29)(H,26,30) |
InChI Key |
BIOMSHUVRFLEHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE typically involves the reaction of 4-(pyrrolidine-1-sulfonyl)phenylamine with butanediamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-BIS[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-BIS[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
N,N’-BIS[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-BIS[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones.
Sulfonyl compounds: Molecules with sulfonyl functional groups, like sulfonamides.
Uniqueness
N,N’-BIS[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE is unique due to its combination of pyrrolidine and sulfonyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
